Cas no 98-06-6 (tert-Butylbenzene)

Technical Introduction: tert-Butylbenzene tert-Butylbenzene (C10H14) is an aromatic hydrocarbon featuring a tert-butyl group attached to a benzene ring. It is a clear, colorless liquid with a mild aromatic odor, commonly used as an intermediate in organic synthesis and industrial applications. Key advantages include its stability as a solvent in polymerization reactions and its utility as a precursor in the production of fragrances, pharmaceuticals, and specialty chemicals. Its high boiling point (169°C) and low water solubility make it suitable for high-temperature processes. tert-Butylbenzene is also valued for its compatibility with various reagents, offering consistent performance in synthetic pathways. Proper handling is required due to flammability and potential irritant properties.
tert-Butylbenzene structure
tert-Butylbenzene structure
Product Name:tert-Butylbenzene
CAS No:98-06-6
MF:C10H14
MW:134.218163013458
MDL:MFCD00008816
CID:34933
PubChem ID:7366
Update Time:2025-10-29

tert-Butylbenzene Chemical and Physical Properties

Names and Identifiers

    • tert-Butylbenzene
    • (1,1-Dimethylethyl)benzene
    • 2-Methyl-2-phenylpropane
    • Butylbenzene
    • Benzene,tert-butyl
    • Dimethylethylbenzene
    • Phenyltrimethylmethane
    • Pseudobutylbenzene
    • T-BUTYLBENZENE
    • Trimethylphenylmethane
    • Benzene, tert-butyl- (8CI)
    • NSC 6557
    • MDL: MFCD00008816
    • Inchi: 1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
    • InChI Key: YTZKOQUCBOVLHL-UHFFFAOYSA-N
    • SMILES: CC(C1C=CC=CC=1)(C)C
    • BRN: 1421537

Computed Properties

  • Exact Mass: 134.11000
  • Monoisotopic Mass: 134.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 91.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless transparent liquid
  • Density: 0.867 g/mL at 25 °C(lit.)
  • Melting Point: −58 °C (lit.)
  • Boiling Point: 168°C
  • Flash Point: Fahrenheit: 93.2 ° f
    Celsius: 34 ° c
  • Refractive Index: n20/D 1.492(lit.)
  • Solubility: 29.5mg/l
  • Water Partition Coefficient: 0.03 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Flammable. Incompatible with oxidizing agents, combustible material.
  • PSA: 0.00000
  • LogP: 2.98410
  • Solubility: It is insoluble in water, can be miscible with benzene and acetone, and is easily soluble in ethanol, diethyl ether and other organic solvents.
  • Merck: 1551
  • Vapor Pressure: 4.79 mmHg ( 37.7 °C)
  • FEMA: 2493

tert-Butylbenzene Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 2709 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-36-51/53
  • Safety Instruction: S23-S24/25
  • RTECS:CY9120000
  • Hazardous Material Identification: Xn
  • Storage Condition:Flammable area
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10; R20; R38
  • HazardClass:3
  • PackingGroup:III
  • TSCA:Yes
  • Explosive Limit:0.8-5.6%(V)

tert-Butylbenzene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902199090

    Overview:

    2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

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tert-Butylbenzene Production Method

Production Method 1

Reaction Conditions
1.1C:492-22-8, C:Co diacetylacetonate, C:72914-19-3, S:MeCN, 5 h, 28°C
Reference
Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis
By Kolb, Daniel et al, Chemical Communications (Cambridge, 2023, 59(55), 8592-8595

Production Method 2

Reaction Conditions
1.1R:t-BuOK, R:EtOH, C:2271302-90-8, S:96-47-9, 1 h, rt
1.2R:H2O
Reference
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification
By Burhenn, Angela et al, Catalysis Science & Technology, 2023, 13(12), 3545-3550

Production Method 3

Reaction Conditions
1.1R:EtN(Pr-i)2, C:2034190-81-1, S:MeCN, 12 h, 35°C
Reference
Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6
By Wang, Si-Da et al, Organic Letters, 2023, 25(5), 816-820

Production Method 4

Reaction Conditions
1.1S:DMSO, 20 h, rt
Reference
A general arene C-H functionalization strategy via electron donor-acceptor complex photoactivation
By Dewanji, Abhishek et al, Nature Chemistry, 2023, 15(1), 43-52

Production Method 5

Reaction Conditions
1.1R:Bu4NCl, C:Pd(dba)2, C:2848647-34-5, S:AcNMe2, 48 h, 35°C
1.2R:NaHCO3, S:H2O
2.1C:2848647-35-6, C:42196-31-6, S:AcNMe2, 36 h, 60°C
2.2R:NaHCO3, S:H2O
Reference
Shining Visible Light on Reductive Elimination: Acridine-Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids
By Toriumi, Naoyuki et al, Journal of the American Chemical Society, 2022, 144(42), 19592-19602

Production Method 6

Reaction Conditions
1.1R:(t-Bu-O)2, C:1403671-86-2, S:PhMe, 5 min, rt
2.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt
2.2R:O2, rt
3.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt
3.2R:O2, rt
Reference
Copper-Catalyzed C(sp3)-H Methylation via Radical Relay
By Figula, Bryan C. et al, ACS Catalysis, 2022, 12(19), 11854-11859

Production Method 7

Reaction Conditions
1.1R:H2, C:Nb2O5, C:Ir, S:544-76-3, 10 h, 200°C, 10 bar
Reference
Selective Hydrodeoxygenation of Lignin-Derived Phenols to Aromatics Catalyzed by Nb2O5-Supported Iridium
By Jeantelot, Gabriel et al, ACS Omega, 2022, 7(35), 31561-31566

Production Method 8

Reaction Conditions
1.1C:AlCl3, S:Benzene, S:MeNO2, 12 h, 50°C
1.2R:H2O, cooled
Reference
Synthesis and DFT conformational analysis of trimethyl-functionalized [2.2]metacyclophanes and their Lewis-acid assisted reactions
By Islam, Md. Monarul et al, Journal of Molecular Structure, 2022, 1266, 133523

Production Method 9

Reaction Conditions
1.1R:H2, C:Ir, C:Nb2O5, S:544-76-3, 3 h, 80°C; 2 h, 250°C, 10 bar
Reference
Selective hydrodeoxygenation of lignin-derived phenols to aromatics catalyzed by Nb2O5-supported iridium
By Jeantelot, Gabriel et al, ChemRxiv, 2022, From ChemRxiv, 1-4

Production Method 10

Reaction Conditions
1.1C:12069-32-8, S:t-BuOMe, 24 h, reflux
Reference
The use of boron carbide powder as an efficient green catalyst for Friedel-Crafts chemistry
By Dumas, Philip E. and Hunt, David A., Organic Communications, 2021, 14(2), 157-162

Production Method 11

Reaction Conditions
1.1R:TMBAC, S:MeCN, 3 h, rt
Reference
Electroreduction Enables Regioselective 1,2-Diarylation of Alkenes with Two Electrophiles
By Yu, Weijie et al, Angewandte Chemie, 2023, 62(17), e202219166

Production Method 12

Reaction Conditions
1.1R:EtOH, R:t-BuOK, C:2000210-47-7, S:PhMe, 16 h, 120°C
Reference
Manganese-Catalyzed Transfer Hydrodebromination of Aryl Bromides with Ethanol
By Wen, Xiaoting et al, European Journal of Organic Chemistry, 2023, 26(8), e202201376

Production Method 13

Reaction Conditions
1.1R:S:AcNMe2, 16 h
Reference
Oxy-Borylenes as Photoreductants: Synthesis and Application in Dehalogenation and Detosylation Reactions
By Lenz, Philipp et al, Angewandte Chemie, 2022, 61(42), e202209391

Production Method 14

Reaction Conditions
1.1R:HCO2- •Na+, C:1846598-27-3, C:1569-69-3, S:DMSO, 20 h, rt
1.2R:H2O, rt
Reference
Non-innocent Radical Ion Intermediates in Photoredox Catalysis: Parallel Reduction Modes Enable Coupling of Diverse Aryl Chlorides
By Chmiel, Alyah F. et al, Journal of the American Chemical Society, 2021, 143(29), 10882-10889

tert-Butylbenzene Raw materials

tert-Butylbenzene Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:98-06-6)tert-Butylbenzene
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:45
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Additional information on tert-Butylbenzene

tert-Butylbenzene (CAS No. 98-06-6): An Overview of Its Properties, Applications, and Recent Research

tert-Butylbenzene, also known as 1,1-dimethylethylbenzene, is a significant chemical compound with the CAS number 98-06-6. This aromatic hydrocarbon is widely used in various industrial and research applications due to its unique properties and versatile reactivity. In this comprehensive overview, we will delve into the chemical structure, physical and chemical properties, synthesis methods, applications, and recent research advancements of tert-Butylbenzene.

Chemical Structure and Properties

tert-Butylbenzene is an aromatic hydrocarbon with the molecular formula C10H14. The compound consists of a benzene ring substituted with a tert-butyl group (C4H9). The tert-butyl group is characterized by its branched structure, which imparts unique steric and electronic properties to the molecule. These properties make tert-Butylbenzene an important intermediate in organic synthesis and a valuable starting material for the production of various chemicals and pharmaceuticals.

The physical properties of tert-Butylbenzene include a boiling point of approximately 157°C at atmospheric pressure and a melting point of around -45°C. It is a colorless liquid with a characteristic aromatic odor. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and diethyl ether. These solubility characteristics make it suitable for use in various chemical processes and reactions.

Synthesis Methods

tert-Butylbenzene can be synthesized through several methods, each with its own advantages and limitations. One common method involves the alkylation of benzene using tert-butyl chloride or tert-butanol in the presence of an acid catalyst such as aluminum chloride (AlCl3). This Friedel-Crafts alkylation reaction is widely used in industrial settings due to its simplicity and efficiency.

An alternative method involves the coupling of phenylmagnesium bromide with tert-butyl bromide to form tert-Butylbenzene. This Grignard reaction is particularly useful for preparing high-purity samples of the compound for research purposes. Other methods include the hydrogenation of tert-butylphenol or the dehydrogenation of tert-butylcyclohexane.

Applications

tert-Butylbenzene finds extensive use in various industries due to its unique properties. In the chemical industry, it serves as an intermediate in the production of dyes, resins, and other organic compounds. Its reactivity makes it a valuable starting material for synthesizing more complex molecules.

In the pharmaceutical industry, tert-Butylbenzene is used as a building block for the synthesis of drugs and drug intermediates. Its ability to undergo selective functionalization reactions allows chemists to introduce specific functional groups into target molecules, enhancing their biological activity or improving their pharmacological properties.

In materials science, tert-Butylbenzene is used in the development of advanced polymers and coatings. Its aromatic structure and tert-butyl substituent contribute to improved thermal stability and mechanical strength, making it suitable for high-performance applications.

Recent Research Advancements

The study of tert-Butylbenzene continues to evolve with new research findings that expand our understanding of its properties and potential applications. Recent studies have focused on optimizing synthetic methods to improve yield and purity while reducing environmental impact.

A notable area of research involves the use of tert-Butylbenzene in catalytic reactions. Scientists have explored its role as a ligand in homogeneous catalysis, where it can enhance the activity and selectivity of metal catalysts. For example, studies have shown that tert-Butylbenzene can be used as a ligand in palladium-catalyzed cross-coupling reactions, leading to more efficient synthesis routes for complex organic molecules.

In addition to catalysis, there has been significant interest in using tert-Butylbenzene as a platform molecule for developing new materials with enhanced properties. Researchers have investigated its use in polymer science to create polymers with improved thermal stability and mechanical strength. These materials have potential applications in fields such as electronics, automotive engineering, and aerospace.

Safety Considerations

While tert-Butylbenzene is generally considered safe when handled properly, it is important to follow standard safety protocols when working with this compound. It should be stored in well-ventilated areas away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks.

In case of accidental exposure, appropriate first aid measures should be taken immediately. If ingested or inhaled, seek medical attention promptly. If skin or eye contact occurs, rinse thoroughly with water for at least 15 minutes.

Conclusion

tert-Butylbenzene (CAS No. 98-06-6) is a versatile chemical compound with a wide range of applications in various industries. Its unique chemical structure and properties make it an important intermediate in organic synthesis and a valuable starting material for producing dyes, resins, pharmaceuticals, and advanced materials. Ongoing research continues to uncover new uses and optimize existing applications of this compound, ensuring its continued relevance in both industrial processes and scientific investigations.

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Suzhou Senfeida Chemical Co., Ltd
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1648112
Purity:98%
Quantity:Company Customization
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(CAS:98-06-6)tert-Butylbenzene
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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